(2,2-Dimethylpropyl)(methoxy)amine

Overview

Description

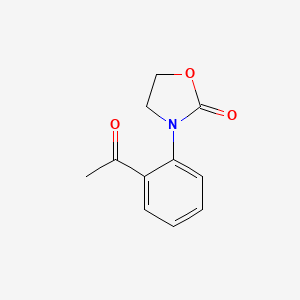

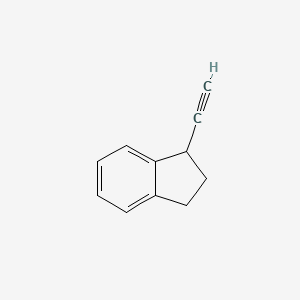

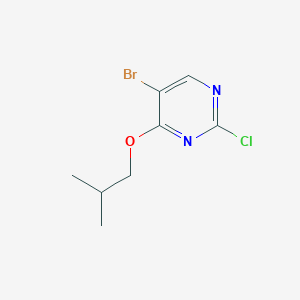

“(2,2-Dimethylpropyl)(methoxy)amine” is also known as tert-butyl(methoxy)amine or TBMA. It is an organic compound with the empirical formula C6H15NO . The molecular weight of this compound is 117.19 g/mol.

Synthesis Analysis

The synthesis of similar compounds, such as methoxyamine, involves O-alkylation of hydroxylamine derivatives . For example, methoxyamine is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .Molecular Structure Analysis

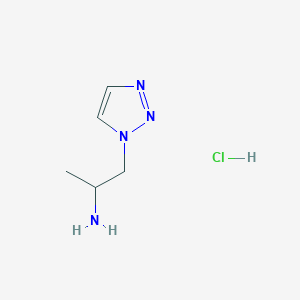

The molecular structure of “(2,2-Dimethylpropyl)(methoxy)amine” consists of a nitrogen atom bonded to a methoxy group and a 2,2-dimethylpropyl group .Chemical Reactions Analysis

Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi. This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .Physical And Chemical Properties Analysis

Amines, including “(2,2-Dimethylpropyl)(methoxy)amine”, are organic compounds that contain a nitrogen atom. They can be primary, secondary, or tertiary depending on the number of carbon-containing groups attached to them . The physical properties of amines are significantly different from those of alkanes due to the inclusion of a heteroatom such as nitrogen .Relevant Papers One relevant paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . Another paper discusses the use of γ-methoxy propyl amine in the field of light-emitting devices . These papers could provide further insights into the properties and potential applications of “(2,2-Dimethylpropyl)(methoxy)amine”.

Scientific Research Applications

Agricultural Chemistry

Antifungal Agent Development: Research indicates that derivatives of 2,2-dimethylchromene, which can be synthesized from compounds structurally related to (2,2-Dimethylpropyl)(methoxy)amine, show promising antifungal activities . These derivatives could serve as potential botanical fungicides, offering an environmentally friendly alternative to traditional chemical fungicides.

Pharmaceutical Chemistry

Drug Synthesis: The electrochemical oxidation of amines, including those similar to (2,2-Dimethylpropyl)(methoxy)amine, is crucial for synthesizing a wide range of pharmaceuticals . This process provides an alternative to conventional chemical transformations, enabling the creation of chemically useful molecules.

Material Science

Dendrimer Synthesis: Dendrimers, which are nano-sized, highly branched, and symmetrical molecules, have vast applications in electronics, drug delivery, and materials science. Poly-aliphatic amine dendrimers, possibly derived from (2,2-Dimethylpropyl)(methoxy)amine, are significant in this field for their unique properties and applications .

Biochemistry

Biogenic Amine Study: Amines play critical roles in biological systems. Understanding the biochemical properties of amines, including those similar to (2,2-Dimethylpropyl)(methoxy)amine, is essential for elucidating their physiological functions and potential toxic effects .

Environmental Science

Pollution Remediation: The study of amines, including (2,2-Dimethylpropyl)(methoxy)amine, is significant in environmental science for the development of strategies to remediate amine-related pollution. This includes understanding their behavior in water treatment processes and their impact on ecosystems .

Analytical Chemistry

Derivatization Agent: In analytical chemistry, derivatization is a technique used to modify the chemical structure of substances to facilitate their analysis. Compounds like (2,2-Dimethylpropyl)(methoxy)amine can be used to derivatize other compounds, improving their detectability and measurement accuracy .

Chemical Engineering

Catalysis: The field of chemical engineering utilizes amines in catalysis. For instance, the iron-catalyzed synthesis of primary amines through reductive amination is a process where compounds structurally related to (2,2-Dimethylpropyl)(methoxy)amine could be involved, showcasing the importance of amines in developing reusable catalysts .

Medicinal Chemistry

Anticancer Research: Pyridine-containing compounds, which can be synthesized from amines like (2,2-Dimethylpropyl)(methoxy)amine, are increasingly important in medicinal applications, including anticancer research. They serve as key scaffolds in the design of new therapeutic agents .

properties

IUPAC Name |

N-methoxy-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)5-7-8-4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTWTJGICOYQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)

![methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1449173.png)